2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide
Overview
Description
The compound “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is an organic compound . It belongs to the class of compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide” is complex. It involves a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The solid-state structures of similar compounds have been analyzed through Hirshfeld surface analysis .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- Crystal Structure Analysis : A study on a closely related compound, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, revealed significant details about its crystal structure. The orientation of the acetamide group is influenced by intramolecular hydrogen bonding between indole N—H and carbonyl groups. These interactions generate ribbons that propagate along the crystal axis (Helliwell et al., 2011).
Synthesis and Antioxidant Properties
- Antioxidant Activity : Research on derivatives of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamides, showed considerable antioxidant activity. The study highlighted that certain compounds in this class demonstrate activity comparable to standard antioxidants (Gopi & Dhanaraju, 2020).
Molecular Docking and Anti-Inflammatory Properties
- Anti-Inflammatory Drug Design : A novel indole acetamide derivative was designed and synthesized for anti-inflammatory applications. The compound was evaluated through in silico modeling targeting cyclooxygenase domains, demonstrating its potential as an anti-inflammatory agent (Al-Ostoot et al., 2020).
Anticancer Activity
- Anticancer Potential : Another study focused on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives related to 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide. These compounds exhibited significant growth inhibition against various cancer cell lines, highlighting their potential in anticancer therapy (Karaburun et al., 2018).
Antibacterial Agents
- Synthesis of Antibacterial Agents : Research on derivatives of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide, particularly benzimidazole and oxadiazole derivatives, showed significant antibacterial activity. These findings support the potential use of such compounds as antibacterial agents (Ramalingam et al., 2019).
properties
IUPAC Name |
2-chloro-N-[4-(2,3-dihydroindol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-11-16(20)18-13-5-7-14(8-6-13)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXVEIQFRNKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183750 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide | |
CAS RN |
1354952-30-9 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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